Cas no 17329-61-2 (Triethanolamine, stearic acid monoester, acetate salt)
17329-61-2 structure
Product Name:Triethanolamine, stearic acid monoester, acetate salt
Numero CAS:17329-61-2
MF:C26H53NO6
MW:475.702129125595
CID:176456
PubChem ID:87053
Update Time:2025-04-19
Triethanolamine, stearic acid monoester, acetate salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- Triethanolamine, stearic acid monoester, acetate salt
- acetic acid,2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate
- bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate
- STEARIC ACID 2-(BIS(2-HYDROXYETHYL)AMINO)ETHYL ESTE ACETATE
- 2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate acetate (1:1)
- Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- EINECS 241-350-6
- octadecanoic acid,2-[bis(2-hydroxyethyl)amino]ethyl ester,acetate(1:1)
- Triethanolamine stearate acetate salt
- Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (1:1)
- Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (salt)
- acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate
- DTXSID50938349
- 17329-61-2
- Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1)
-
- Inchi: 1S/C24H49NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h26-27H,2-23H2,1H3;1H3,(H,3,4)
- Chiave InChI: SKADIAAODVDROI-UHFFFAOYSA-N
- Sorrisi: O(CCN(CCO)CCO)C(CCCCCCCCCCCCCCCCC)=O.OC(C)=O
Proprietà calcolate
- Massa esatta: 475.38700
- Massa monoisotopica: 475.387
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 33
- Conta legami ruotabili: 24
- Complessità: 364
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107A^2
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 529.2°Cat760mmHg
- Punto di infiammabilità: 273.9°C
- PSA: 111.33000
- LogP: 2.41680
Triethanolamine, stearic acid monoester, acetate salt Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
17329-61-2 (Triethanolamine, stearic acid monoester, acetate salt) Prodotti correlati
- 2494-56-6(Butyrylcholine iodide)
- 10369-83-2(2-Diethylaminoethyl Hexanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti